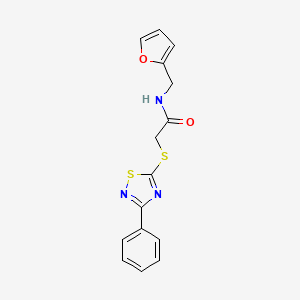
N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Furan Derivatives
The compound contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Thiadiazole Derivatives
The compound also contains a thiadiazole ring, which is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitubercular, antidiabetic, and antimalarial effects .
生物活性
N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: N-(furan-2-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Molecular Formula: C15H13N3O2S2
- Molecular Weight: 331.41 g/mol
- Purity: Typically around 95%.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the furan intermediate : The reaction of furan derivatives with suitable reagents under controlled conditions.
- Thiadiazole formation : The introduction of the thiadiazole moiety through reactions involving phenyl hydrazine derivatives and suitable carboxylic acids.
- Final coupling : The acetamide group is introduced to yield the final product.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance:
- Cell Line Studies : Research has demonstrated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiadiazole moiety may inhibit key enzymes involved in cancer progression.
- Receptor Modulation : Interaction with receptors such as vascular endothelial growth factor receptor (VEGFR) has been suggested as a mechanism for its antiproliferative effects .
- Molecular Docking Studies : These studies indicate that the compound may bind effectively to target proteins, enhancing its therapeutic potential .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | IC50 (µg/mL) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| N-(furan-2-y... | 0.28 | MCF7 | Enzyme inhibition |
| Similar Thiadiazole Derivative | 0.52 | A549 (lung) | Receptor modulation |
| Another Analog | 4.27 | HCT116 | Molecular binding |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiadiazole derivatives:
-
Study on Thiadiazole Derivatives : A series of compounds were synthesized and evaluated for their anticancer properties, showing promising activity against multiple cell lines .
"The introduction of electron-donating groups significantly enhances cytotoxic activity" .
- Microwave-Assisted Synthesis : This method was employed to improve yields and reduce reaction times during the synthesis of similar compounds, leading to enhanced biological evaluations .
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13(16-9-12-7-4-8-20-12)10-21-15-17-14(18-22-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHKQOVAEDDMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














